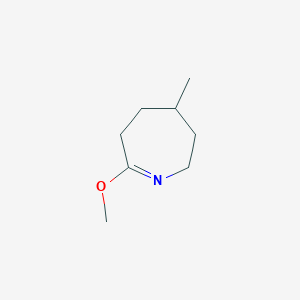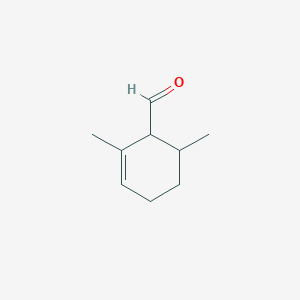![molecular formula C12H18N4O4 B6599212 2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid CAS No. 1696123-35-9](/img/structure/B6599212.png)
2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl)acetic acid, commonly referred to as TBTA, is a synthetic organic compound with a unique structure and a variety of potential applications in scientific research. TBTA is composed of a tert-butoxycarbonyl group, a 1H-1,2,4-triazol-1-yl group, and an azetidin-3-yl group, all of which are linked to an acetic acid group. TBTA is a useful compound for researchers due to its ability to form a variety of compounds with different functional groups, making it an ideal starting material for many synthetic organic chemistry reactions.
Applications De Recherche Scientifique
TBTA has a wide range of potential applications in scientific research, including drug discovery, organic synthesis, and biochemistry. In drug discovery, TBTA can be used as a starting material to synthesize novel compounds with potential therapeutic applications. In organic synthesis, TBTA can be used as a building block for synthesizing other organic compounds with different functional groups. In biochemistry, TBTA can be used as a starting material for synthesizing peptides and other biomolecules with potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of TBTA is not yet fully understood. However, it is believed that TBTA can act as a proton donor or acceptor, depending on the functional groups present. For example, if TBTA is reacted with an amine, it can act as a proton donor, allowing the amine to form a new bond with the acetic acid group. Similarly, if TBTA is reacted with a carboxylic acid, it can act as a proton acceptor, allowing the carboxylic acid to form a new bond with the acetic acid group.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBTA are not yet fully understood. However, it is believed that TBTA can act as a proton donor or acceptor, depending on the functional groups present. In addition, TBTA is believed to be capable of forming complexes with various metal ions, which could potentially lead to changes in the structure and function of proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
TBTA has several advantages and limitations for use in lab experiments. One of the main advantages of TBTA is its ability to form a variety of compounds with different functional groups, making it an ideal starting material for many synthetic organic chemistry reactions. In addition, TBTA is relatively stable and can be easily stored and handled in the lab. However, TBTA is also relatively expensive, which can limit its use in some experiments.
Orientations Futures
There are several potential future directions for research related to TBTA. One potential direction is to further investigate the biochemical and physiological effects of TBTA, as well as its potential applications in drug discovery and organic synthesis. Another potential direction is to develop new methods for synthesizing TBTA, as well as developing new compounds based on TBTA. Finally, researchers should continue to investigate the potential applications of TBTA in biochemistry, including its ability to form complexes with metal ions and its potential to alter the structure and function of proteins and enzymes.
Méthodes De Synthèse
TBTA can be synthesized in several ways, but the most common method involves a two-step reaction. In the first step, a tert-butyl-2-chloroacetate is reacted with an amine, such as 1,2,4-triazole, to form a tert-butyl-2-chloro-1,2,4-triazole. In the second step, the tert-butyl-2-chloro-1,2,4-triazole is reacted with an azetidine to form TBTA. This two-step reaction is relatively simple and can be easily scaled up for larger batches of TBTA.
Propriétés
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(1,2,4-triazol-1-yl)azetidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-11(2,3)20-10(19)15-5-12(6-15,4-9(17)18)16-8-13-7-14-16/h7-8H,4-6H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMLKXUITAOTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)







![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)


![2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599209.png)
![4-[({[(tert-butoxy)carbonyl]amino}amino)methyl]benzoic acid](/img/structure/B6599214.png)
